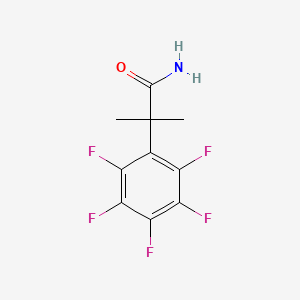

2-Methyl-2-(pentafluorophenyl)propanamide

Description

Taranabant, a CB1 receptor inverse agonist, shares a core propanamide scaffold but differs in substituents. Its IUPAC name is N-[(1S,2S)-3-(4-chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-[[5-(trifluoromethyl)-2-pyridinyl]oxy]propanamide (CAS: 701977-09-5) . It was developed as an anti-obesity agent due to its anorectic effects but faced clinical trial suspensions due to psychiatric side effects linked to central CB1 receptor modulation .

Properties

Molecular Formula |

C10H8F5NO |

|---|---|

Molecular Weight |

253.17 g/mol |

IUPAC Name |

2-methyl-2-(2,3,4,5,6-pentafluorophenyl)propanamide |

InChI |

InChI=1S/C10H8F5NO/c1-10(2,9(16)17)3-4(11)6(13)8(15)7(14)5(3)12/h1-2H3,(H2,16,17) |

InChI Key |

LVUYXLXHGUYGJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Intermediate Synthesis in 2-Methyl-2-phenylpropionic Acid Derivatives

Patent EP2240464A2 outlines a process for preparing 2-methyl-2-phenylpropionic acid derivatives via coupling reactions between intermediates containing leaving groups (e.g., halides) and nucleophilic partners. For example, a compound of Formula 2 (e.g., 2-methyl-2-phenylpropionyl chloride) reacts with amines or alcohols to form amides or esters, respectively. This method emphasizes the use of inorganic bases such as cesium carbonate and palladium catalysts for cross-coupling steps, achieving yields exceeding 70% in industrial-scale applications.

Key Reaction Conditions from EP2240464A2:

| Parameter | Detail |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | Cs₂CO₃, K₃PO₄ |

| Solvent | Tetrahydrofuran (THF), dimethylformamide (DMF) |

| Temperature | 60–100°C |

| Yield | 70–85% |

Adapting Methods for Pentafluorophenyl Incorporation

Introducing the pentafluorophenyl group necessitates substitution at the α-carbon of the propanamide. A plausible route involves:

- Suzuki-Miyaura Coupling : Reacting a boronic ester of pentafluorobenzene with a 2-methyl-2-halopropanamide precursor. This method, though unreported for the target compound, is widely used for aryl-alkyl bond formation.

- Nucleophilic Aromatic Substitution (NAS) : Employing a fluoride-displacement reaction on a pre-functionalized intermediate. However, the strong electron-withdrawing nature of the pentafluorophenyl group may hinder NAS without activating groups.

Critical Evaluation of Synthetic Challenges

Steric and Electronic Effects

The pentafluorophenyl group’s steric bulk and electron-deficient aromatic ring complicate nucleophilic attacks and coupling reactions. Patent US20110009636A1 highlights similar challenges in synthesizing 2-methyl-2′-phenylpropionamides, where bulky substituents necessitate elevated temperatures and prolonged reaction times.

Protecting Group Strategies

Silyl protecting groups (e.g., tert-butyldimethylsilyl) are recommended for intermediates to prevent undesired side reactions, as noted in EP2240464A2. For example, protecting the amide nitrogen during fluorination steps could enhance stability.

Proposed Synthetic Routes for this compound

Route 1: Palladium-Catalyzed Cross-Coupling

Route 2: Direct Fluorination

- Step 1 : Preparation of 2-methyl-2-phenylpropanamide via methods in EP2240464A2.

- Step 2 : Electrophilic fluorination using Selectfluor® or XeF₂.

- Challenge : Over-fluorination and regioselectivity issues.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-(pentafluorophenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can lead to the formation of the corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as ammonia or amines can be used, often in the presence of a base.

Major Products Formed:

Oxidation: 2-Methyl-2-(pentafluorophenyl)propanoic acid

Reduction: 2-Methyl-2-(pentafluorophenyl)propanamine

Substitution: Various amide derivatives depending on the nucleophile used

Scientific Research Applications

2-Methyl-2-(pentafluorophenyl)propanamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-2-(pentafluorophenyl)propanamide exerts its effects depends on its specific application. For example, in drug design, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

Research Findings and Trends

- Peripheral vs. Central Targeting : Modifying substituents (e.g., pyridinyloxy in Taranabant) reduces brain penetration, addressing CNS side effects seen in earlier CB1 antagonists .

- Lipophilicity Reduction : Fluorinated pyridinyl or sulfonyl groups lower logP values, improving pharmacokinetic profiles .

- Clinical Failures: Despite structural optimizations, CB1 antagonists face challenges due to on-target psychiatric effects, underscoring the need for non-CNS-penetrant analogues .

Biological Activity

2-Methyl-2-(pentafluorophenyl)propanamide, a compound with potential biological significance, has garnered attention in various fields of research. Its structure, characterized by a pentafluorophenyl group, suggests unique interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a central amide bond flanked by a methyl group and a highly electronegative pentafluorophenyl moiety, which may influence its biological properties.

The biological activity of this compound is primarily linked to its interaction with specific biomolecular targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity against various pathogens, suggesting a potential role in treating infections.

Research Findings

Recent studies have highlighted the biological activity of this compound and its analogs:

- Antimicrobial Activity : A study demonstrated that compounds with similar fluorinated structures showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- Antitumor Effects : Research indicated that certain derivatives exhibited antiproliferative effects on cancer cell lines, suggesting potential applications in oncology .

- Docking Studies : Molecular docking experiments revealed high binding affinities for target proteins involved in inflammatory responses, indicating possible therapeutic applications in neuroinflammation .

Case Study 1: Antibacterial Efficacy

A recent investigation assessed the antibacterial properties of this compound against common bacterial pathogens. The results showed:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound has moderate antibacterial activity, warranting further exploration for clinical applications.

Case Study 2: Antitumor Activity

In vitro studies on cancer cell lines demonstrated that derivatives of this compound inhibited cell growth significantly. The following table summarizes the antiproliferative effects observed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

| A549 (Lung) | 25 |

These results indicate promising antitumor potential that could lead to the development of new cancer therapies.

Q & A

What are the established synthetic routes for 2-Methyl-2-(pentafluorophenyl)propanamide?

Basic Research Question

The synthesis typically involves multi-step reactions, including amidation and functional group protection. A common approach is the condensation of pentafluorophenylacetic acid derivatives with methylamine under controlled conditions. For example, details a similar propanamide synthesis using Pd/C-catalyzed hydrogenation and silica gel chromatography for purification . Key steps include:

- Amidation : Reacting activated carboxylic acid derivatives (e.g., acid chlorides) with methylamine.

- Protection : Using tert-butoxycarbonyl (Boc) groups to prevent side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

| Step | Reagents/Conditions | Purpose | Yield | Reference |

|---|---|---|---|---|

| 1 | Pd/C, H₂ (40 psi) | Reduction of intermediates | 95% | |

| 2 | NaOH/THF-MeOH | Hydrolysis | 90% | |

| 3 | Silica gel chromatography | Purification | High purity |

What spectroscopic methods are most effective for characterizing this compound?

Basic Research Question

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical. highlights ¹H/¹³C NMR for structural confirmation and ESI-MS for molecular weight verification . Key parameters:

- NMR : Use deuterated DMSO or CDCl₃ to resolve signals from the pentafluorophenyl and methyl groups.

- MS : Electrospray ionization (ESI+) with high-resolution detection for accurate mass determination.

| Technique | Parameters | Application | Reference |

|---|---|---|---|

| ¹H NMR | 400 MHz, DMSO-d₆ | Confirm methyl/pentafluorophenyl groups | |

| ESI-MS | m/z 300–400 range | Verify molecular ion [M+H]⁺ |

How does the pentafluorophenyl group influence the compound’s reactivity and stability?

Advanced Research Question

The electron-withdrawing nature of pentafluorophenyl groups reduces electron density at the amide carbonyl, affecting nucleophilic reactivity. and note that fluorinated aromatic systems enhance thermal stability but may reduce solubility in polar solvents .

- Reactivity : Slower hydrolysis compared to non-fluorinated analogs due to decreased electrophilicity.

- Stability : Resists oxidation under ambient conditions but may degrade under strong basic or acidic environments.

What strategies optimize reaction yields when synthesizing derivatives of this compound?

Advanced Research Question

Optimization involves catalyst selection and solvent systems. and suggest:

- Catalysts : Use Pd/C for hydrogenation or DMAP for acylations.

- Solvents : Non-polar solvents (e.g., toluene) for Friedel-Crafts reactions; THF/MeOH for hydrolysis.

- Temperature : Maintain 0–25°C during sensitive steps to prevent side reactions .

What are the common impurities encountered during synthesis, and how are they removed?

Basic Research Question

Common impurities include unreacted starting materials and by-products from incomplete protection/deprotection. and recommend:

- By-product Removal : Silica gel chromatography (ethyl acetate:hexane gradients).

- Recrystallization : Use ethanol/water mixtures for high-purity crystals .

| Impurity Type | Removal Method | Efficiency | Reference |

|---|---|---|---|

| Unreacted acid | Column chromatography | >95% | |

| Hydrolysis by-products | Recrystallization | 90% |

How can researchers assess the biological activity of this compound in vitro?

Advanced Research Question

and outline enzyme inhibition assays and receptor binding studies :

- Enzyme Assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure inhibition kinetics.

- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled competitors).

| Assay Type | Protocol | Key Metrics | Reference |

|---|---|---|---|

| Kinase Inhibition | ADP-Glo™ Luminescence | IC₅₀ values | |

| Cytotoxicity | MTT assay (72 hr) | EC₅₀ |

What safety precautions are necessary when handling fluorinated aromatic compounds?

Basic Research Question

and emphasize:

- PPE : Nitrile gloves, lab coats, and fume hoods to avoid inhalation.

- Waste Disposal : Segregate fluorinated waste for incineration to prevent environmental release .

What are the challenges in crystallizing this compound for X-ray diffraction studies?

Advanced Research Question

The pentafluorophenyl group’s hydrophobicity complicates crystallization. and suggest:

- Solvent Systems : Slow evaporation from dichloromethane/hexane.

- Temperature Gradients : Gradual cooling from 40°C to 4°C to promote crystal growth .

Notes

- Methodology : Answers derived from structural analogs (e.g., fluorinated propanamides) in cited evidence.

- Contradictions : Synthesis protocols vary; recommendations are generalized from multiple sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.